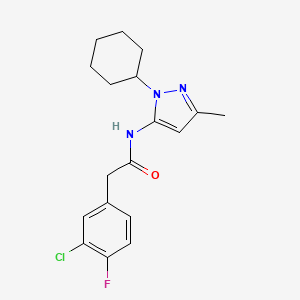![molecular formula C22H28ClN3O B2373929 N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 301194-37-6](/img/structure/B2373929.png)
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: is a synthetic organic compound that belongs to the class of piperazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide typically involves a multi-step process:
Formation of the Piperazine Core: The initial step involves the preparation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine core is then functionalized with the 3-chlorophenyl group through nucleophilic substitution reactions, often using 3-chlorobenzyl chloride in the presence of a base such as sodium hydride.
Acylation: The final step involves the acylation of the piperazine derivative with 4-butylphenylacetyl chloride to yield the target compound. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Yields oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Produces reduced derivatives, often resulting in the removal of halogen atoms.
Substitution: Leads to the formation of various substituted piperazine derivatives.
科学研究应用
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a tool compound to study the structure-activity relationships of piperazine derivatives.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to certain receptors in the central nervous system, modulating their activity.
Pathways Involved: It affects signaling pathways related to neurotransmission, potentially influencing the release and uptake of neurotransmitters.
相似化合物的比较
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: can be compared with other piperazine derivatives:
Similar Compounds: Compounds such as and share structural similarities.
Uniqueness: The unique substitution pattern on the piperazine ring and the presence of the butylphenyl and chlorophenyl groups confer distinct pharmacological properties, making it a valuable compound for research.
属性
IUPAC Name |
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O/c1-2-3-5-18-8-10-20(11-9-18)24-22(27)17-25-12-14-26(15-13-25)21-7-4-6-19(23)16-21/h4,6-11,16H,2-3,5,12-15,17H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTOBDPGELMOFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amino}propanoic acid](/img/structure/B2373847.png)
![N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2373848.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2373849.png)
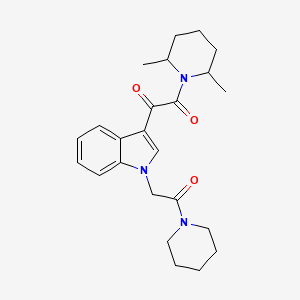
![3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2373852.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2373854.png)
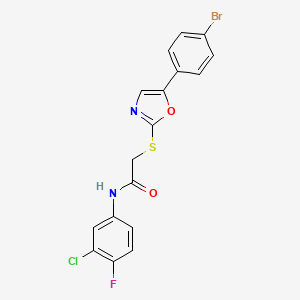
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2373859.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2373860.png)
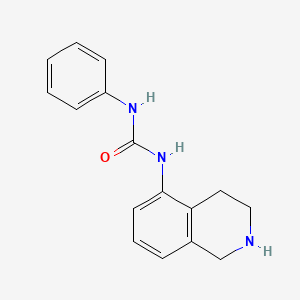
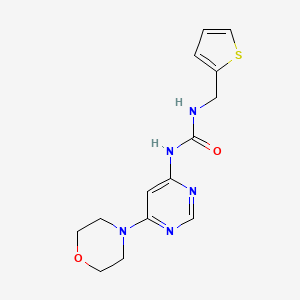
![7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2373866.png)
![N-[(4-methylphenyl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2373867.png)
